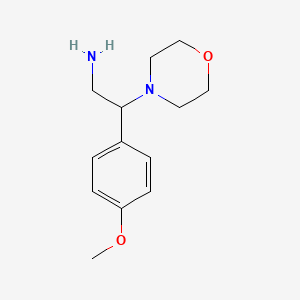

2-(4-Methoxyphenyl)-2-morpholinoethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQVUBJFLWWYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397625 | |

| Record name | 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-47-4 | |

| Record name | β-(4-Methoxyphenyl)-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31466-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 2-(4-Methoxyphenyl)-2-morpholinoethanamine. This molecule incorporates a 4-methoxyphenyl moiety, a common pharmacophore, and a morpholine ring, a heterocyclic structure frequently found in bioactive compounds. The outlined synthetic strategy is a robust two-step process commencing with the α-amination of a substituted acetophenone, followed by a reductive amination to yield the target primary amine. This guide is designed for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering a self-validating protocol grounded in established chemical principles. Each experimental choice is justified to provide a clear understanding of the underlying reaction mechanisms. The characterization section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring unambiguous structural confirmation and purity assessment of the final product.

Introduction: Rationale and Significance

The rational design of novel chemical entities is a cornerstone of modern drug discovery. The target molecule, this compound, is a unique amalgamation of three key structural motifs:

-

The 4-Methoxyphenyl Group: This electron-donating aromatic system is prevalent in a vast array of pharmaceuticals and bioactive molecules, often contributing to receptor binding and influencing metabolic stability.

-

The Morpholine Heterocycle: Morpholine is considered a "privileged" scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a rigid conformational constraint.[1][2][3]

-

The Ethanamine Sidechain: This flexible linker provides a primary amine, a critical functional group for forming ionic interactions with biological targets, such as G-protein coupled receptors or enzymes, and serves as a handle for further chemical modification.

The convergence of these fragments in a single molecule suggests a potential for interesting pharmacological activity. However, a survey of current literature reveals no established protocol for its synthesis. This guide aims to fill that gap by proposing and detailing a logical, efficient, and reproducible synthetic pathway, followed by a rigorous characterization workflow to validate the identity and purity of the synthesized compound.

Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a convergent approach. The most logical disconnection is at the C-N bond of the primary amine, pointing to a reductive amination of a ketone precursor. This precursor, 2-morpholino-1-(4-methoxyphenyl)ethan-1-one, can be synthesized via a nucleophilic substitution reaction between an α-haloketone and morpholine. This two-step approach is advantageous due to the commercial availability of starting materials and the high-yielding nature of the proposed reactions.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise stated. Solvents should be anhydrous where specified.

-

Reagents: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one, Morpholine, Potassium Carbonate (K₂CO₃), Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Acetonitrile, Methanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

-

Instrumentation: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR spectra should be obtained using an FTIR spectrometer. Mass spectra should be recorded using an Electrospray Ionization (ESI) source.

Step 1: Synthesis of 2-morpholino-1-(4-methoxyphenyl)ethan-1-one (Intermediate)

Causality: This step involves a classic Sₙ2 reaction. The nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the α-carbon of the acetophenone derivative. Potassium carbonate is used as a mild, insoluble base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

Protocol:

-

To a stirred solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (15 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

-

Add morpholine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of this compound (Target Compound)

Causality: This is a reductive amination reaction. The intermediate ketone first reacts with ammonium acetate to form an in-situ imine/enamine intermediate. Sodium cyanoborohydride is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone, driving the equilibrium towards the desired amine product.[4][5]

Protocol:

-

Dissolve the intermediate ketone (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol (20 mL/mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may generate small amounts of HCN gas.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the intermediate.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN.

-

Basify the solution to pH >10 with 2 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude target compound.

-

Purify by column chromatography on silica gel using a mobile phase containing dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM:MeOH:NH₄OH) to afford the final product as a viscous oil or low-melting-point solid.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]

-

Handle all chemicals in a well-ventilated fume hood.

-

2-Bromo-1-(4-methoxyphenyl)ethan-1-one is a lachrymator and skin irritant. Avoid inhalation and skin contact.[8]

-

Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. Quenching should be performed cautiously in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[6]

Characterization and Data Interpretation

A rigorous analytical workflow is essential to confirm the structure and assess the purity of the newly synthesized compound.

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the anticipated data from the characterization experiments. This data serves as a benchmark for validating a successful synthesis.

| Analysis | Technique | Expected Result / Key Features |

| Structure | ¹H NMR (CDCl₃) | - Aromatic protons (AA'BB' system): δ ~6.8-7.3 ppm. - Methine proton (-CH(Ar)-): δ ~3.5-4.0 ppm. - Methoxy protons (-OCH₃): δ ~3.8 ppm (singlet). - Morpholine protons: δ ~2.4-2.8 ppm and δ ~3.6-3.8 ppm (multiplets). - Methylene protons (-CH₂NH₂): δ ~2.9-3.2 ppm. - Amine protons (-NH₂): δ ~1.5-2.5 ppm (broad singlet, D₂O exchangeable). |

| ¹³C NMR (CDCl₃) | - Aromatic carbons: δ ~114-159 ppm. - Methine carbon (-CH(Ar)-): δ ~65-75 ppm. - Methoxy carbon (-OCH₃): δ ~55 ppm. - Morpholine carbons: δ ~50-55 ppm and δ ~67 ppm. - Methylene carbon (-CH₂NH₂): δ ~40-45 ppm. | |

| IR (neat) | - N-H stretch (primary amine): ~3300-3400 cm⁻¹ (two bands). - C-H stretch (aromatic/aliphatic): ~2800-3100 cm⁻¹. - C=C stretch (aromatic): ~1610, 1510 cm⁻¹. - C-O-C stretch (ether/morpholine): ~1250, 1115 cm⁻¹.[9] | |

| Molecular Weight | ESI-MS | - Expected [M+H]⁺: m/z 251.1754 for C₁₃H₂₁N₂O₂⁺. |

Note: Exact chemical shifts (δ) in NMR are predictive and may vary based on solvent and concentration.

Discussion

The proposed two-step synthesis offers a reliable and scalable route to this compound. The primary challenge in the first step is ensuring the complete exclusion of water to prevent side reactions, such as hydrolysis of the bromo-ketone. In the second step, the key to success is the use of a selective reducing agent like NaBH₃CN, which avoids the reduction of the ketone starting material before imine formation.

Purification of the final amine can sometimes be challenging due to its basicity. The use of a buffered mobile phase or the addition of a small amount of base (e.g., triethylamine or ammonium hydroxide) during column chromatography is crucial to prevent peak tailing and ensure good separation.

The comprehensive characterization protocol is non-negotiable for verifying the outcome. The combination of NMR, IR, and MS provides orthogonal data points that, when taken together, allow for the unambiguous assignment of the structure. The presence of the two N-H stretching bands in the IR spectrum is a key indicator of the primary amine, while high-resolution mass spectrometry confirms the elemental composition.[10]

Conclusion

This guide presents a well-reasoned and detailed protocol for the synthesis and characterization of the novel compound this compound. By providing not only the procedural steps but also the scientific rationale behind them, this document serves as a practical tool for researchers. The successful synthesis and characterization of this molecule will provide a valuable new chemical entity for screening in drug discovery programs, enabling the exploration of its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-(4-Methoxyphenyl)ethylamine | 55-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, 2-(4-Methoxyphenyl)-2-morpholinoethanamine. Due to the absence of published experimental data for this specific molecule, this document synthesizes information from structurally related compounds and employs computational prediction tools to offer a robust theoretical profile. The guide covers the compound's chemical identity, predicted physicochemical parameters, a plausible synthetic route, and detailed methodologies for its empirical characterization. Furthermore, a hypothetical biological and pharmacological profile is discussed based on the well-established activities of its constituent pharmacophores: the 4-methoxyphenylethylamine and morpholine moieties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel psychoactive or CNS-active compounds.

Introduction and Chemical Identity

This compound is a unique molecular entity that combines the structural features of a phenethylamine derivative with a morpholine ring. The core structure consists of an ethanamine backbone substituted at the alpha-carbon with both a 4-methoxyphenyl group and a morpholino group. This arrangement suggests the potential for interesting pharmacological activity, drawing from the known central nervous system (CNS) effects of phenethylamines and the favorable pharmacokinetic properties often imparted by the morpholine scaffold.[1][2]

Chemical Structure:

Figure 1: 2D structure of this compound.

-

Molecular Formula: C₁₃H₂₀N₂O₂

-

Molecular Weight: 236.31 g/mol

-

Canonical SMILES: COC1=CC=C(C=C1)C(N)CN2CCOCC2

-

InChI Key: InChI=1S/C13H20N2O2/c1-16-11-7-5-10(6-8-11)12(14)9-15-2-3-17-4-15/h5-8,12H,2-4,9,14H2,1H3

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using various online cheminformatics tools. These values provide a preliminary assessment of the compound's expected behavior in biological and laboratory settings.

| Property | Predicted Value | Prediction Tool/Method |

| pKa (most basic) | 9.5 (primary amine) | Rowan's pKa Calculator[3] |

| pKa (second most basic) | 7.8 (morpholine nitrogen) | Rowan's pKa Calculator[3] |

| logP (octanol/water) | 1.85 | Molinspiration[4] |

| Aqueous Solubility (logS) | -2.5 | AqSolPred-web[5] |

| Topological Polar Surface Area | 59.8 Ų | Molinspiration[4] |

| Number of Hydrogen Bond Donors | 2 (primary amine) | Molinspiration[4] |

| Number of Hydrogen Bond Acceptors | 4 (2 oxygens, 2 nitrogens) | Molinspiration[4] |

| Rotatable Bonds | 4 | Molinspiration[4] |

The presence of two basic nitrogen atoms suggests that the compound will be protonated at physiological pH. The predicted logP value indicates moderate lipophilicity, which is often favorable for crossing the blood-brain barrier.[2]

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. This proposed pathway is based on established methods for the synthesis of morpholine and phenethylamine derivatives.[4][6]

Figure 2: Proposed synthetic workflow for this compound.

Methodologies for Physicochemical Characterization

Should this compound be synthesized, the following standard experimental protocols would be employed for its thorough physicochemical characterization.

Melting and Boiling Point Determination

-

Melting Point: The melting point of the crystalline solid (likely as a salt, e.g., hydrochloride) would be determined using a digital melting point apparatus.[7][8][9] A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded. A sharp melting range (typically < 2°C) is indicative of high purity.[10]

-

Boiling Point: The boiling point of the freebase (if liquid at room temperature) would be determined using the Thiele tube method.[5][11] A small sample is placed in a fusion tube with an inverted capillary. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Solubility Assessment

The solubility of the compound would be determined in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane) at a controlled temperature (e.g., 25°C). A known amount of the compound is added incrementally to a fixed volume of the solvent with vigorous stirring until a saturated solution is obtained. The concentration of the dissolved compound is then determined, typically by UV-Vis spectrophotometry or HPLC.

pKa Determination

The acid dissociation constants (pKa) of the two basic nitrogen atoms would be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/methanol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa values are determined from the inflection points of the resulting titration curve.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the morpholine protons (two multiplets corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms), and the protons of the ethanamine backbone.[12][13][14] The diastereotopic protons of the CH₂ group adjacent to the chiral center would likely appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the 4-methoxyphenyl ring, the methoxy carbon, the carbons of the morpholine ring, and the two carbons of the ethanamine backbone. The chemical shifts would be influenced by the neighboring heteroatoms.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is expected to show characteristic fragments corresponding to the loss of the morpholine ring, the methoxy group, and cleavage of the ethanamine backbone.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether and the morpholine ring (around 1000-1300 cm⁻¹).

-

Hypothetical Biological and Pharmacological Profile

The chemical structure of this compound suggests a potential for biological activity, particularly within the central nervous system. This is based on the well-documented pharmacology of its constituent moieties.

-

Phenethylamine Core: Substituted phenethylamines are a broad class of compounds with diverse psychoactive effects, including stimulant, entactogenic, and hallucinogenic properties. The 4-methoxy substitution is a common feature in several psychoactive phenethylamines.

-

Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] It is present in a number of CNS-active drugs.[2]

Given these structural features, it is plausible that this compound could act as a modulator of monoamine neurotransmitter systems (e.g., dopamine, serotonin, norepinephrine), potentially through interaction with transporters or receptors.

Figure 3: Hypothetical mechanism of action: Inhibition of monoamine reuptake.

Conclusion

While experimental data for this compound is not currently available, this in-depth technical guide provides a robust theoretical framework for its physicochemical properties, potential synthesis, and characterization. The predictive analysis suggests a compound with drug-like properties and the potential for CNS activity. The methodologies outlined here provide a clear roadmap for any future empirical investigation of this novel molecule. It is the hope of the author that this guide will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

- 1. Virtual logP On-line [ddl.unimi.it]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 5. On-line Software [vcclab.org]

- 6. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 7. omnicalculator.com [omnicalculator.com]

- 8. chemaxon.com [chemaxon.com]

- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 10. Solubility.info [solubility.info]

- 11. reddit.com [reddit.com]

- 12. MoKa - pKa modelling [moldiscovery.com]

- 13. app.nmrium.com [app.nmrium.com]

- 14. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

Spectroscopic Characterization of 2-(4-Methoxyphenyl)-2-morpholinoethanamine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-(4-Methoxyphenyl)-2-morpholinoethanamine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the constituent functional groups and drawing parallels with structurally related compounds, we offer a robust predictive framework for researchers in drug discovery and organic synthesis. Furthermore, this guide outlines detailed, best-practice methodologies for the experimental acquisition of this data, serving as a practical resource for scientists working with this and similar chemical entities.

Introduction

This compound is a chiral amine that incorporates a 4-methoxyphenyl group, a morpholine ring, and a primary amine function. Its structural complexity and potential as a scaffold in medicinal chemistry necessitate a thorough understanding of its spectroscopic properties for unambiguous identification, purity assessment, and structural elucidation. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure and connectivity. This guide is designed to serve as an in-depth technical resource for researchers, providing both predicted spectral data and the experimental protocols required to obtain them.

The predictions herein are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with data from structurally analogous compounds. This approach ensures a high degree of scientific integrity and provides a valuable reference point for future experimental work.

Molecular Structure and Predicted Spectroscopic Data

The initial step in predicting the spectroscopic data is a thorough analysis of the molecule's structure and its constituent functional groups.

In Silico Prediction of ADMET Properties for Novel Morpholine Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2][3] Its frequent incorporation into drug candidates is no coincidence; this versatile heterocycle often bestows advantageous physicochemical and metabolic properties, enhancing the overall pharmacokinetic profile of a molecule.[1][2][3] The morpholine moiety can improve aqueous solubility, modulate lipophilicity, and introduce a site for hydrogen bonding, all of which are critical for a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] As the pharmaceutical industry continues to embrace the "fail early, fail cheap" paradigm, the early in silico prediction of ADMET properties has become an indispensable tool to de-risk drug discovery projects.[4] This guide provides an in-depth technical overview of the computational methodologies used to predict the ADMET profiles of novel morpholine-containing compounds, offering practical insights and step-by-step workflows for researchers in the field.

Section 1: The Imperative of Early ADMET Profiling

The journey of a drug from concept to clinic is fraught with attrition, with a significant number of candidates failing due to unfavorable ADMET properties.[5][6] Late-stage failures are not only costly but also represent a significant loss of time and resources. In silico ADMET prediction offers a high-throughput, cost-effective alternative to traditional in vitro and in vivo methods in the early stages of drug discovery.[7][8] By computationally screening large libraries of virtual compounds, medicinal chemists can prioritize the synthesis of molecules with the highest probability of success, guide lead optimization, and identify potential liabilities long before a compound is ever synthesized.[9]

The core principle behind in silico ADMET prediction lies in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.[10][11] These models are built upon large datasets of compounds with experimentally determined ADMET properties and use various molecular descriptors to establish a correlation between a molecule's structure and its biological behavior.[10] The increasing sophistication of machine learning and deep learning algorithms has further enhanced the predictive power of these models.[3]

Section 2: A Step-by-Step Workflow for In Silico ADMET Prediction

The following workflow outlines a practical approach for the in silico ADMET profiling of novel morpholine compounds using freely available web-based tools. This protocol is designed to be a self-validating system, where the results from one tool can be cross-referenced with others to increase confidence in the predictions.

Compound Representation and Input

The first step in any in silico workflow is the accurate representation of the molecule. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).

Protocol 1: Generating SMILES from a 2D Structure

-

Draw the 2D structure of your novel morpholine compound using a chemical drawing software such as ChemDraw or the open-source MarvinSketch.

-

Export or copy the structure as a SMILES string. Most chemical drawing programs have a function to "Copy as SMILES" or "Export to SMILES."

-

Verify the SMILES string by pasting it back into the software or a SMILES viewer to ensure the structure is correctly represented.

Comprehensive ADMET Prediction with Web-Based Tools

For this guide, we will leverage the capabilities of two powerful and widely used web servers: SwissADME and pkCSM .

Protocol 2: ADMET Prediction using SwissADME

-

Navigate to the SwissADME web server. The interface is user-friendly and requires no registration.

-

Input your compound's SMILES string into the query box. You can input multiple SMILES strings, one per line.

-

Click the "Run" button to initiate the calculation.

-

Analyze the results. SwissADME provides a comprehensive output covering physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[12] Pay close attention to the "Bioavailability Radar," which provides a rapid visual assessment of drug-likeness.[12]

Protocol 3: ADMET Prediction using pkCSM

-

Access the pkCSM predictive web server.

-

Enter the SMILES string(s) of your morpholine compounds.

-

Select the desired prediction modules. pkCSM offers a wide range of predictions, including absorption, distribution, metabolism, excretion, and toxicity endpoints.

-

Submit the job and interpret the results. The output is presented in a clear, tabular format, providing quantitative predictions for each selected parameter.

Caption: A decision tree for in silico toxicity assessment.

Section 4: The Road Ahead: Future Perspectives in In Silico ADMET

The field of in silico ADMET prediction is continually evolving. The integration of artificial intelligence and machine learning is leading to more accurate and predictive models. [4]Furthermore, the development of "in silico to in vivo" prediction models aims to directly forecast human pharmacokinetics from molecular structure. [4]As our understanding of the biological mechanisms underlying ADMET processes deepens, so too will the power of our computational tools to predict them. For medicinal chemists working with privileged scaffolds like morpholine, these advancements will be invaluable in the quest to design safer and more effective medicines.

References

- 1. Computational Network Analysis for Drug Toxicity Prediction | Springer Nature Experiments [experiments.springernature.com]

- 2. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. audreyli.com [audreyli.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Network Analysis for Drug Toxicity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Adverse Outcome Pathways Can Aid the Development and Use of Computational Prediction Models for Regulatory Toxicology | Journal Article | PNNL [pnnl.gov]

- 9. optibrium.com [optibrium.com]

- 10. Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Morpholine Analogs

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast number of approved drugs and clinical candidates stems from its unique combination of advantageous physicochemical and metabolic properties.[3][4] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and act as a versatile scaffold for introducing diverse functionalities.[5] Its ability to engage in hydrogen bonding via the oxygen atom and its flexible conformation allow for potent interactions with a wide array of biological targets, solidifying its status as a "privileged structure."[4][6]

Among the various points of substitution on the morpholine ring, the C-2 position is of particular strategic importance. Modifications at this position directly influence the steric and electronic properties of the molecule, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-substituted morpholine analogs, delving into the causal relationships between chemical structure and biological function, outlining key experimental protocols, and offering insights for researchers, scientists, and drug development professionals.

Core Principles of SAR: Decoding the Impact of C-2 Substitutions

The substituent at the C-2 position is a critical determinant of a morpholine analog's biological activity. The choice of this group dictates how the molecule orients itself within a binding pocket and which interactions it can form.

Aryl and Heteroaryl Substitutions

The introduction of an aromatic ring at the C-2 position is a common strategy to engage in π-π stacking, hydrophobic, and cation-π interactions with target proteins.

-

Phenyl and Biphenyl Groups: 2-Phenyl analogs have been shown to possess a broad range of activities, including sympathomimetic, analgesic, and central dopaminergic effects.[7] The phenyl ring can mimic the structure of endogenous ligands for certain receptors. Further extension to a 2-biphenyl system has been correlated with potent antioxidant and anti-inflammatory properties.[7]

-

Substituted Phenyl Rings: The functionalization of the C-2 aryl ring is a powerful tool for optimizing activity. For instance, SAR studies on anticancer agents have revealed that a halogen-substituted phenyl ring at C-2 significantly increases inhibitory activity against cell lines like HepG2.[8]

-

Heterocyclic Rings: Incorporating other heterocyclic moieties, such as pyrazoline or pyrazolopyrimidine, via the C-2 position can lead to highly potent and selective compounds. These additions can introduce new hydrogen bond donors and acceptors, fundamentally altering the binding mode and efficacy.[8]

Alkyl and Cycloalkyl Substitutions

Alkyl groups at the C-2 position primarily modulate the lipophilicity and steric profile of the molecule.

-

Chain Length and Branching: The length and branching of an alkyl chain can influence cell penetration and binding affinity. In fungicidal morpholines, N-substitution with alkyl groups of 12-13 carbons was found to be optimal for activity.[9] While this is an N-substitution example, the principle of tuning lipophilicity applies to C-2 as well.

-

Impact on Anticancer Activity: The introduction of alkyl groups at positions adjacent to the heteroatoms, such as C-3, has been shown to increase anticancer activity, suggesting that steric bulk near the core can be beneficial for certain targets like mTOR.[2][8] This provides a rationale for exploring similar substitutions at C-2.

Functional Group Modifications

Directly attaching functional groups to the C-2 position or to a C-2 substituent offers a route to establish specific, high-energy interactions like hydrogen bonds.

-

Hydroxy (-OH) and Alkoxy (-OR) Groups: 2-Hydroxy and 2-alkoxy derivatives are often key synthetic intermediates formed during the cyclization process.[7] The hydroxyl group can act as a crucial hydrogen bond donor, anchoring the ligand in its binding site.

-

Nitroxy-alkoxy (-O-R-ONO₂) Groups: These derivatives have been synthesized as nitric oxide (NO) donors. This dual-action approach combines the core pharmacophore's activity with the vasodilatory and signaling properties of NO, proving effective in creating potent hypolipidemic and hypocholesterolemic agents.[7]

The Critical Role of Stereochemistry

The C-2 position is a chiral center, and the stereochemical configuration is often paramount for biological activity. Enantiomers can exhibit dramatically different potencies, selectivities, and even pharmacological effects. Therefore, controlling the stereochemistry through asymmetric synthesis is a critical aspect of designing 2-substituted morpholine analogs.[10]

Visualizing the Core SAR Principles

The following diagram summarizes the key structure-activity relationships for 2-substituted morpholine analogs discussed above.

Caption: Key SAR drivers for 2-substituted morpholine analogs.

Synthetic Strategies and Experimental Protocols

The rational design of novel analogs is underpinned by robust and flexible synthetic chemistry.

General Synthetic Approaches

-

Classical Cyclization: A foundational method involves the reaction of a suitable 2-aminoethanol with an α-haloketone, such as an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone undergoes spontaneous intramolecular cyclization to form the 2-hydroxy-substituted morpholine ring.[7]

-

Modern Methodologies: To improve efficiency, yield, and stereoselectivity, modern methods are increasingly employed. These include photocatalytic diastereoselective annulation strategies that construct the morpholine ring from readily available starting materials[11] and multi-component reactions that build molecular complexity in a single step.[12]

Experimental Protocol: Synthesis of a 2-Aryl-2-hydroxy-morpholine Analog

This protocol is a representative example based on established cyclization methods.[7]

Step 1: N-Alkylation

-

To a solution of the desired 2-aminoethanol (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).

-

Add the aryl-bromomethyl-ketone (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

Step 2: Cyclization and Work-up

-

Upon completion, cool the reaction to room temperature. The intermediate often cyclizes spontaneously.

-

Filter the mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude residue using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure 2-aryl-2-hydroxy-morpholine product.

Step 4: Characterization

-

Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Visualizing the Synthetic and Screening Workflow

A systematic approach is essential for the efficient discovery and evaluation of new analogs.

Caption: Integrated workflow for SAR-driven drug discovery.

Biological Evaluation and Screening Protocols

Determining the biological activity of newly synthesized analogs requires a cascade of robust assays.

Common In Vitro Assays

-

Enzyme Inhibition Assays: For targets like kinases (e.g., PI3K/mTOR) or cholinesterases (AChE), biochemical assays are used to measure the direct inhibitory effect of the compounds.[2][13]

-

Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity of analogs for specific receptors, such as dopamine or glutamate receptors.[14][15]

-

Cell-Based Assays: Cytotoxicity assays (e.g., MTT, CellTiter-Glo®) are crucial for anticancer drug discovery, measuring the effect of compounds on the viability of cancer cell lines (e.g., HepG2, MCF-7, HCT-116).[8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the anti-proliferative effects of compounds on cancer cells.

Step 1: Cell Seeding

-

Culture the desired cancer cell line (e.g., HepG2) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

Step 2: Compound Treatment

-

Prepare serial dilutions of the 2-substituted morpholine analogs in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate the plate for another 48-72 hours.

Step 3: MTT Addition and Incubation

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Measurement

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation: A Quantitative Look at SAR

Systematically organizing biological data is essential for deriving meaningful SAR insights. The table below presents hypothetical but representative data illustrating key SAR principles for a series of 2-substituted morpholine analogs targeting a generic kinase.

| Analog | C-2 Substituent (R) | IC₅₀ (nM) | SAR Insight |

| 1 | Phenyl | 850 | Baseline activity from the aryl group. |

| 2 | 4-Chlorophenyl | 120 | Halogen substitution in the para position significantly improves potency, likely through favorable interactions in a specific pocket.[8] |

| 3 | 4-Methoxyphenyl | 920 | Electron-donating group at the para position is not well-tolerated, suggesting an electronic or steric clash. |

| 4 | Biphenyl | 75 | Extending the aromatic system to biphenyl enhances π-stacking and hydrophobic interactions, leading to a marked increase in potency.[7] |

| 5 | (S)-1-Hydroxyethyl | 450 | Introduction of a hydrogen-bond donor is moderately beneficial. Stereochemistry is crucial. |

| 6 | (R)-1-Hydroxyethyl | >10,000 | The (R)-enantiomer is inactive, highlighting the strict stereochemical requirements of the binding site.[10] |

| 7 | Pyrazol-1-yl | 35 | A nitrogen-containing heterocycle is highly favorable, likely forming a key hydrogen bond with the target enzyme.[8] |

Conclusion and Future Directions

The C-2 position of the morpholine scaffold is a powerful control element for modulating biological activity. SAR studies consistently demonstrate that modifications at this site—from simple alkyl and aryl groups to complex heterocyclic systems—can profoundly impact a compound's potency, selectivity, and overall drug-like properties. The strategic introduction of functional groups and the precise control of stereochemistry are essential for optimizing interactions with biological targets.

Future research in this area will likely focus on several key avenues:

-

Novel Scaffolds: The development of new, more efficient, and stereoselective synthetic methods will enable access to previously unexplored chemical space.[11]

-

Target Selectivity: As our understanding of disease biology grows, efforts will intensify to design 2-substituted analogs with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Polypharmacology: Conversely, rationally designed "dirty drugs" that modulate multiple targets simultaneously may offer new therapeutic strategies for complex diseases like cancer and neurodegenerative disorders.[13]

By integrating rational design, advanced synthesis, and systematic biological evaluation, the 2-substituted morpholine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents.

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of N-Substituted Morpholine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs is a testament to its unique combination of favorable properties: metabolic stability, aqueous solubility conferred by the ether oxygen, and a versatile nitrogen handle for substitution (the N-substitution), which allows for the fine-tuning of pharmacological activity.[2][3] N-substituted morpholine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

This guide provides a technical framework for the crucial first-pass biological evaluation of novel N-substituted morpholine compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific reasoning behind each step, ensuring that the screening cascade is logical, efficient, and yields trustworthy, reproducible data. We will explore the three most common preliminary screening platforms: antimicrobial, anticancer, and anti-inflammatory assays.

Chapter 1: The Strategic Screening Workflow

A rational screening approach is paramount to efficiently identify promising lead compounds from a library of newly synthesized derivatives. The workflow must be designed to eliminate inactive compounds quickly while flagging hits for more detailed secondary screening. Our strategy is a parallel, multi-pronged approach targeting distinct, high-impact therapeutic areas.

Figure 1: High-level workflow for the preliminary biological screening of N-substituted morpholine compounds.

Chapter 2: Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[5][6] Morpholine derivatives have shown promise in this area.[4][7][8] Our primary screen aims to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[9][10]

Causality Behind the Method: Broth Microdilution

We employ the broth microdilution method for its quantitative nature and suitability for moderate-to-high throughput screening.[9][10] Unlike agar diffusion assays, which provide a qualitative zone of inhibition, this method yields a precise MIC value, which is crucial for comparing the potency of different derivatives and for structure-activity relationship (SAR) studies.[5][9] The use of a standardized bacterial inoculum (e.g., 10^5 Colony Forming Units (CFU)/mL) is critical for reproducibility, as the final MIC value is dependent on the initial density of microorganisms.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of N-substituted morpholine compounds against selected bacterial and fungal strains.

Materials:

-

96-well microtiter plates (sterile, flat-bottom)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial/fungal inoculum standardized to ~1 x 10^6 CFU/mL

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Microplate reader for measuring optical density (OD) at 600 nm.[9]

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate. Start with 100 µL of broth in wells 2 through 12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no compound, no inoculum) will receive 100 µL of broth only.

-

Inoculation: Dilute the standardized microbial suspension so that the final concentration in each well (after adding 100 µL) will be approximately 5 x 10^5 CFU/mL. Add 100 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Acquisition: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the OD at 600 nm. The MIC is the lowest compound concentration where the OD is comparable to the sterility control (well 12).[9][11]

Data Presentation & Interpretation

Summarize the results in a clear, comparative table.

Table 1: Example Antimicrobial Activity (MIC in µg/mL) of N-Substituted Morpholine Compounds

| Compound ID | Substitution Pattern | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |

| MOR-001 | 4-chlorobenzyl | 12.5 | >100 | 50 |

| MOR-002 | 3,4-dichlorobenzyl | 6.25 | 50 | 25 |

| MOR-003 | 4-methoxybenzyl | >100 | >100 | >100 |

| Ciprofloxacin | - | 0.5 | 0.25 | NA |

| Fluconazole | - | NA | NA | 2 |

Data are hypothetical. Lower MIC values indicate higher potency.[7] Results like these guide SAR, for instance, suggesting that electron-withdrawing groups (like chlorine) on the N-benzyl substituent may enhance activity.[4]

Chapter 3: Anticancer (Cytotoxicity) Screening

The morpholine moiety is present in several anticancer drugs, making this a critical area for screening new derivatives.[1][12][13] The primary goal is to assess a compound's cytotoxicity—its ability to kill cancer cells. The most common initial assay for this is the MTT assay.[14]

Causality Behind the Method: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[15] The core principle is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[15] The amount of formazan produced is directly proportional to the number of viable cells. This assay is selected for its reliability, simplicity, and suitability for a 96-well plate format, making it ideal for screening.[14][16]

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-substituted morpholine compounds on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[17]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% Triton X-100 in acidic isopropanol)

-

Microplate reader with a 570 nm filter.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15][18]

-

Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[16][18]

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.

-

Calculation: Calculate cell viability as: (% Viability) = (Abs_treated / Abs_untreated) * 100. Plot % Viability against compound concentration (log scale) to determine the IC50 value.

Data Presentation & Interpretation

Table 2: Example Cytotoxic Activity (IC50 in µM) of N-Substituted Morpholine Compounds

| Compound ID | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon)[19] |

| MOR-004 | Phenyl | 74.2 | 95.1 | 88.5 |

| MOR-005 | 4-nitrophenyl | 15.8 | 22.4 | 19.3 |

| MOR-006 | 2-thienyl | 8.5 | 11.2 | 9.1 |

| Doxorubicin | - | 0.8 | 1.2 | 1.0 |

Data are hypothetical, inspired by published findings.[12][17] A lower IC50 value indicates greater cytotoxic potency. These results can reveal cell line-specific sensitivities and guide SAR. For example, the data above might suggest that heteroaromatic substituents (MOR-006) or those with strong electron-withdrawing groups (MOR-005) are beneficial for cytotoxicity.[1]

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key therapeutic goal.[20][21] Many morpholine-containing compounds have been investigated for this activity.[22][23][24] A standard and robust in vitro model uses lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as RAW 264.7, to screen for compounds that can suppress the inflammatory response.[23][25]

Causality Behind the Method: LPS Stimulation and Nitric Oxide Inhibition

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB.[25] This leads to the upregulation of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[23][25] iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Our primary screen measures the inhibition of NO production as a direct indicator of a compound's anti-inflammatory potential. We measure nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant using the Griess assay.[26]

Scientist's Note: It is absolutely critical to run a parallel cytotoxicity assay (e.g., MTT) on the same RAW 264.7 cells. A compound might reduce NO levels simply by killing the cells. A true anti-inflammatory hit will significantly reduce NO production at non-toxic concentrations.[25]

Figure 3: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages, a target for N-substituted morpholine compounds.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of N-substituted morpholine compounds to inhibit LPS-induced NO production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cell line

-

Complete culture medium

-

96-well tissue culture plates

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[26]

-

Sodium nitrite (NaNO2) for standard curve

-

Microplate reader with a 540-550 nm filter.[25]

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[25]

-

Compound Pre-treatment: Treat cells with various concentrations of the morpholine compounds for 1-2 hours.[25][26]

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[25]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add an equal volume of Griess Reagent (pre-mixed 1:1 ratio of Component A and B) to each supernatant sample.[26]

-

Incubation & Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at ~540 nm.[25][26]

-

Quantification: Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Data Presentation & Interpretation

Table 3: Example Anti-inflammatory Activity and Cytotoxicity in LPS-Stimulated RAW 264.7 Cells

| Compound ID | Concentration (µM) | % NO Inhibition | % Cell Viability |

| 1 | 15.2 ± 2.1 | 98.5 ± 4.5 | |

| MOR-007 | 10 | 65.8 ± 5.3 | 95.1 ± 3.8 |

| 50 | 89.1 ± 4.9 | 91.7 ± 5.1 | |

| 1 | 5.4 ± 1.1 | 99.2 ± 3.2 | |

| MOR-008 | 10 | 20.3 ± 3.5 | 96.8 ± 4.0 |

| 50 | 95.5 ± 6.2 | 25.3 ± 6.7 | |

| Dexamethasone | 10 | 85.0 ± 4.1 | 97.4 ± 2.9 |

Data are hypothetical. MOR-007 is a promising hit; it strongly inhibits NO production with minimal impact on cell viability. In contrast, MOR-008 shows high NO inhibition at 50 µM, but this is likely an artifact of its significant cytotoxicity at that concentration, making it a poor candidate.

Conclusion and Forward Outlook

This guide provides a validated, rationale-driven framework for the preliminary biological screening of novel N-substituted morpholine compounds. By systematically applying these antimicrobial, anticancer, and anti-inflammatory assays, researchers can efficiently triage compound libraries, identify promising hits, and build a solid foundation of data to justify progression into more complex secondary assays and lead optimization studies. The key to success lies not in the rote execution of protocols, but in understanding the causality behind each step and a rigorous interpretation of the resulting data. The versatile morpholine scaffold continues to be a rich source for drug discovery, and this initial screening cascade is the critical first step in unlocking its therapeutic potential.[1][3]

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjpms.in [mjpms.in]

- 11. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]

- 12. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. benchchem.com [benchchem.com]

- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalajrb.com [journalajrb.com]

- 21. jddtonline.info [jddtonline.info]

- 22. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 24. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of CNS-Active Morpholine Derivatives

Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery

The development of therapeutics for the central nervous system (CNS) presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1] A successful CNS drug must possess a delicate balance of physicochemical properties, including lipophilicity, size, and charge, to achieve sufficient brain permeability.[1][2] Within the medicinal chemist's toolkit, the morpholine ring has emerged as a valuable and versatile heterocyclic scaffold for designing CNS-active agents.[3][4]

Its prevalence is not coincidental but is rooted in a unique combination of properties that make it exceptionally well-suited for neurological drug design.[2][5] The morpholine heterocycle contains a weak basic nitrogen atom and an oxygen atom, which imparts a pKa value that enhances solubility in blood and facilitates BBB penetration.[1][4][5] Furthermore, its flexible chair-like conformation allows it to act as a versatile scaffold, positioning other pharmacophoric elements for optimal interaction with their biological targets.[2][4][5] In drug candidates, the morpholine moiety is strategically employed to:

-

Enhance Potency: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target's active site.[5]

-

Serve as a Structural Scaffold: It correctly orients appendages to fit into binding pockets.[1][4]

-

Modulate Pharmacokinetic/Pharmacodynamic (PK/PD) Properties: Its inherent physicochemical characteristics improve solubility and brain permeability, which are critical for CNS efficacy.[1][4][5]

Given the diverse roles of this scaffold, a systematic and multi-layered approach is essential to fully elucidate the mechanism of action (MOA) of novel morpholine derivatives. This guide provides a comprehensive framework for researchers, outlining a logical progression of studies from initial target identification to in vivo validation.

Part 1: A Multi-Level Strategy for MOA Elucidation

A robust investigation into the MOA of a CNS-active compound is not a linear process but an iterative cycle of hypothesis generation and testing. We advocate for a funnel-down approach, beginning with broad, high-throughput methods to identify primary targets and progressively moving towards more complex biological systems to understand the full physiological and behavioral consequences of the drug's action.

// Invisible edges for alignment edge [style=invis, constraint=false]; Target_Val -> Neurochem; BBB_Perm -> Electro; PKPD -> Target_Engage;

{rank=same; Target_ID; Target_Val; BBB_Perm;} {rank=same; Electro; Neurochem;} {rank=same; PKPD; Behavior; Target_Engage;} } /dot Figure 1: A hierarchical workflow for elucidating the MOA of CNS-active compounds.

Level 1: Molecular Target Identification and In Vitro Characterization

The foundational step is to determine the specific molecular target(s) with which the morpholine derivative interacts. This phase focuses on binding affinity, functional activity, and selectivity.

1.1. Primary Target Screening: Radioligand Binding Assays

The principle behind radioligand binding assays is to measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radioactive ligand. A broad screening panel against common CNS targets (e.g., GPCRs, ion channels, transporters) is the most efficient starting point.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Preparation: Cell membranes or recombinant proteins expressing the target receptor are prepared and quantified. A specific, high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) is selected.

-

Incubation: In a multi-well plate, a fixed concentration of the receptor preparation and radioligand are incubated with varying concentrations of the test morpholine derivative.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The critical step is to separate the bound radioligand from the unbound. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and thus the bound ligand).

-

Quantification: The filters are washed to remove non-specifically bound ligand, and the radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. Functional Activity: Cell-Based Functional Assays

Once a binding interaction is confirmed, it is crucial to determine the functional consequence of this binding. Is the compound an agonist, antagonist, inverse agonist, or allosteric modulator?

Example Protocol: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target receptor. Culture the cells in appropriate media until they reach 80-90% confluency.

-

Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Agonist Mode: Add the test morpholine derivative at various concentrations.

-

Antagonist Mode: Pre-incubate the cells with the test compound for a defined period (e.g., 15-30 minutes) before adding a known agonist at its EC₅₀ concentration.

-

-

Stimulation: Add a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. If testing a Gi-coupled receptor, add forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.

-

Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and detect the accumulated cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonists, calculate the EC₅₀ (potency) and Emax (efficacy). For antagonists, calculate the IC₅₀ and determine the mode of antagonism (e.g., competitive) through Schild analysis.

1.3. Enzyme Inhibition Assays

Many CNS-active morpholine derivatives target enzymes such as monoamine oxidases (MAO-A, MAO-B) or acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[6][7]

Step-by-Step Protocol: MAO-B Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-B or mitochondrial fractions from brain tissue.

-

Substrate: A common substrate is kynuramine, which is converted by MAO-B to 4-hydroxyquinoline, a fluorescent product.

-

Assay Setup: In a 96-well black plate, add the enzyme preparation and varying concentrations of the test morpholine derivative. Pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the kynuramine substrate to all wells to start the reaction.

-

Fluorescence Reading: Read the fluorescence (e.g., Ex: 310 nm, Em: 400 nm) at multiple time points (kinetic read) or after a fixed duration (endpoint read) using a plate reader.

-

Data Analysis: Calculate the rate of reaction from the kinetic data. Plot the percent inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.

| Assay Type | Parameter Measured | Core Question Answered | Common Targets for Morpholine Derivatives |

| Radioligand Binding | Ki (Affinity) | "Does my compound bind to the target, and how tightly?" | Serotonin Receptors, Dopamine Receptors, Cannabinoid Receptors[5] |

| cAMP Functional Assay | EC₅₀/IC₅₀ (Potency), Emax (Efficacy) | "What is the functional effect of binding (activation/inhibition)?" | GPCRs involved in mood and pain regulation[5] |

| Enzyme Inhibition | IC₅₀ (Potency) | "Does my compound inhibit the target enzyme's activity?" | MAO-A/B, AChE, PI3K/mTOR[5][6] |

| Ion Channel Electrophysiology | % Inhibition/Activation | "Does my compound modulate ion flow through the channel?" | Voltage-gated and ligand-gated ion channels |

1.4. Blood-Brain Barrier Permeability Assessment

A crucial in vitro step for any potential CNS drug is to assess its ability to cross the BBB. The Transwell assay is a widely accepted model.[8][9]

tbl [label=<

Apical Chamber (Blood Side)

Morpholine Derivative Added Here

Brain Endothelial Cell Monolayer (e.g., hCMEC/D3)

Porous Membrane (0.4 µm)

Samples Taken Here for Analysis (LC-MS/MS)

Basolateral Chamber (Brain Side)

]; } /dot Figure 2: Diagram of an in vitro Blood-Brain Barrier (BBB) Transwell model.

Step-by-Step Protocol: In Vitro BBB Transwell Assay

-

Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3) on the porous membrane of a Transwell insert. For more advanced models, co-culture with astrocytes or pericytes in the basolateral chamber.[8]

-

Barrier Integrity Check: Before the experiment, confirm the integrity of the endothelial monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates tight junction formation.

-

Compound Addition: Add the test morpholine derivative to the apical (upper) chamber, which represents the "blood" side.

-

Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber, representing the "brain" side.

-

Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. Compounds with high Papp values are more likely to cross the BBB in vivo.

Level 2: Cellular and Network Effects

After identifying a primary molecular target, the next logical step is to understand how modulating this target affects neuronal function and communication.

2.1. Electrophysiology

Electrophysiological techniques directly measure the electrical properties of neurons, providing unparalleled insight into synaptic transmission and network activity.[10]

-

Patch-Clamp: This technique allows for the recording of ionic currents from a single cell or even a single ion channel. It is the gold standard for studying a drug's direct effect on ion channel kinetics, postsynaptic receptor currents (e.g., AMPA, NMDA, GABA-A), and changes in neuronal excitability.

-

Microelectrode Arrays (MEAs): MEAs are dishes containing a grid of electrodes that can record extracellular field potentials from a population of cultured neurons simultaneously.[10] This technique is ideal for assessing how a compound affects network-level phenomena like synchronous firing (network bursts) and synaptic plasticity (e.g., Long-Term Potentiation, LTP).[10]

2.2. Neurotransmitter Release and Uptake Assays

For morpholine derivatives suspected of acting on neurotransmitter transporters (e.g., reboxetine, an SNRI containing a morpholine ring[11]), it is essential to measure their effects on neurotransmitter dynamics.

Step-by-Step Protocol: Synaptosome Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from specific brain regions (e.g., striatum for dopamine, cortex for serotonin) of rodents.

-

Incubation: Pre-incubate the synaptosomes with varying concentrations of the test morpholine derivative.

-

Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., ³H-Serotonin).

-

Termination: After a short incubation period (1-5 minutes), rapidly terminate the uptake process by filtration, separating the synaptosomes from the extracellular medium.

-

Quantification: Measure the radioactivity captured within the synaptosomes using a scintillation counter.

-

Data Analysis: Plot the percent inhibition of uptake versus the log concentration of the compound to determine its IC₅₀ for the transporter.